molecular formula C17H19FN2OS2 B2856763 N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 942001-85-6

N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2856763
CAS RN: 942001-85-6
M. Wt: 350.47
InChI Key: HWKXIFNRRIHGRT-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide” is a chemical compound with the molecular formula C17H19FN2OS2 and a molecular weight of 350.47. It is a derivative of thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazole derivatives, including “N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide”, involves the creation of compounds containing the thiazole ring with variable substituents . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

Thiazoles, including “N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide”, have a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

A study focused on synthesizing various heterocyclic derivatives, including those similar to N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide. These compounds were evaluated for antitumor activity, showing high inhibitory effects against several human cancer cell lines, indicating their potential in cancer treatment (Shams et al., 2010).

Synthesis and Anticancer Screening

Another research synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, exhibiting significant cytotoxic activities against breast cancer cell lines. This demonstrates the compound's potential as a therapeutic agent for cancer (Abu-Melha, 2021).

Structure-Activity Relationships

A study investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. It revealed the significance of various heterocyclic analogs, including those structurally related to N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, in improving metabolic stability and efficacy (Stec et al., 2011).

Synthesis and Anticonvulsant Activities

This compound and its derivatives were also studied for their anticonvulsant activities. The alpha-furan-2-yl, alpha-oxazol-2-yl, and alpha-thiazol-2-yl alpha-acetamido-N-benzylacetamides, structurally related to the main compound, showed promising results in protecting against seizures, indicating their potential as anticonvulsant drugs (Kohn et al., 1993).

Bioactive Fluorenes and Antimicrobial Activity

A series of thiazole-based acetamide derivatives, similar to the main compound, were synthesized and evaluated for their antimicrobial activity. Some compounds exhibited potent antibacterial and antifungal activities, suggesting their potential in treating microbial infections (Alsantali et al., 2020).

properties

IUPAC Name

N-cyclopentyl-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS2/c18-13-7-5-12(6-8-13)10-22-17-20-15(11-23-17)9-16(21)19-14-3-1-2-4-14/h5-8,11,14H,1-4,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKXIFNRRIHGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

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